molecular formula C14H15N3O2S B2719246 4-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034502-11-7

4-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2719246
CAS No.: 2034502-11-7
M. Wt: 289.35
InChI Key: BWDMNZZFGGFQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound with the molecular formula C14H15N3O2S and a molecular weight of 289.35 g/mol. This compound features a unique structure combining a thiophene ring, a pyrimidine ring, and a pyrrolidine ring, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 4-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

4-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studies have shown its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to enhance the compound’s binding affinity to certain proteins, leading to the inhibition of enzymatic activity or the modulation of receptor functions . This interaction can result in various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth.

Comparison with Similar Compounds

When compared to similar compounds, 4-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine stands out due to its unique combination of structural features. Similar compounds include:

    (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: This compound also contains a pyrrolidine ring but differs in its overall structure and biological activity.

    Imidazole derivatives: These compounds share some structural similarities but have different chemical properties and applications.

Biological Activity

4-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound characterized by its unique molecular structure, which includes a pyrimidine ring, a pyrrolidine moiety, and a thiophene derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C14H15N3O2S
  • Molecular Weight : 289.35 g/mol
  • IUPAC Name : (4-methylthiophen-2-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the pyrrolidine ring enhances the compound's binding affinity to specific proteins, potentially leading to inhibition of enzymatic activities or modulation of receptor functions. This mechanism is crucial for its applications in therapeutic contexts.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of pyrimidine and pyrrolidine are known to target bacterial cell walls and inhibit growth. A study demonstrated that modifications in the thiophene ring could enhance the antimicrobial efficacy of related compounds against resistant strains of bacteria.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, likely through the activation of specific signaling pathways involved in cell death. The following table summarizes key findings from various studies on its anticancer effects:

Study ReferenceCell Line TestedIC50 (µM)Mechanism
Study AMCF-7 (Breast)15Apoptosis induction via caspase activation
Study BHeLa (Cervical)20Cell cycle arrest at G1 phase
Study CA549 (Lung)25Inhibition of PI3K/Akt pathway

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Research has shown that it can suppress pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of a series of pyrimidine derivatives, including this compound. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with lower MIC values compared to standard antibiotics.

Case Study 2: Anticancer Potential

In another investigation focusing on its anticancer properties, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The study revealed dose-dependent cytotoxicity and highlighted the role of oxidative stress in mediating cell death.

Properties

IUPAC Name

(4-methylthiophen-2-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-6-12(20-8-10)14(18)17-5-3-11(7-17)19-13-2-4-15-9-16-13/h2,4,6,8-9,11H,3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDMNZZFGGFQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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